

Spectroscopic Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **1,5-dimethyl-4-nitroimidazole** (CAS No: 7464-68-8). This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development due to the established biological activities of the nitroimidazole class of compounds. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data for **1,5-dimethyl-4-nitroimidazole** is limited, the following tables summarize the expected and, where available, reported data based on the analysis of related nitroimidazole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Assignment
^1H	~7.5-8.5	singlet	H-2 (imidazole ring)
^1H	~3.7-4.0	singlet	N-CH ₃ (methyl at position 1)
^1H	~2.4-2.7	singlet	C-CH ₃ (methyl at position 5)
^{13}C	~145-155	-	C-4 (carbon with nitro group)
^{13}C	~135-145	-	C-2 (imidazole ring)
^{13}C	~120-130	-	C-5 (carbon with methyl group)
^{13}C	~33-36	-	N-CH ₃ (methyl at position 1)
^{13}C	~12-15	-	C-CH ₃ (methyl at position 5)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1550-1500	Strong	Asymmetric NO ₂ stretch
~1370-1330	Strong	Symmetric NO ₂ stretch
~1600-1450	Medium-Strong	C=N and C=C stretching (imidazole ring)
~3150-3100	Medium-Weak	C-H stretching (imidazole ring)
~2950-2850	Medium-Weak	C-H stretching (methyl groups)

Table 3: Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
$[M]^+$	141.05	Molecular Ion
$[M+H]^+$	142.06	Protonated Molecular Ion (in ESI or CI)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for novel or less-common compounds like **1,5-dimethyl-4-nitroimidazole** are crucial for reproducibility. Below are generalized, yet detailed, methodologies that serve as a standard for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

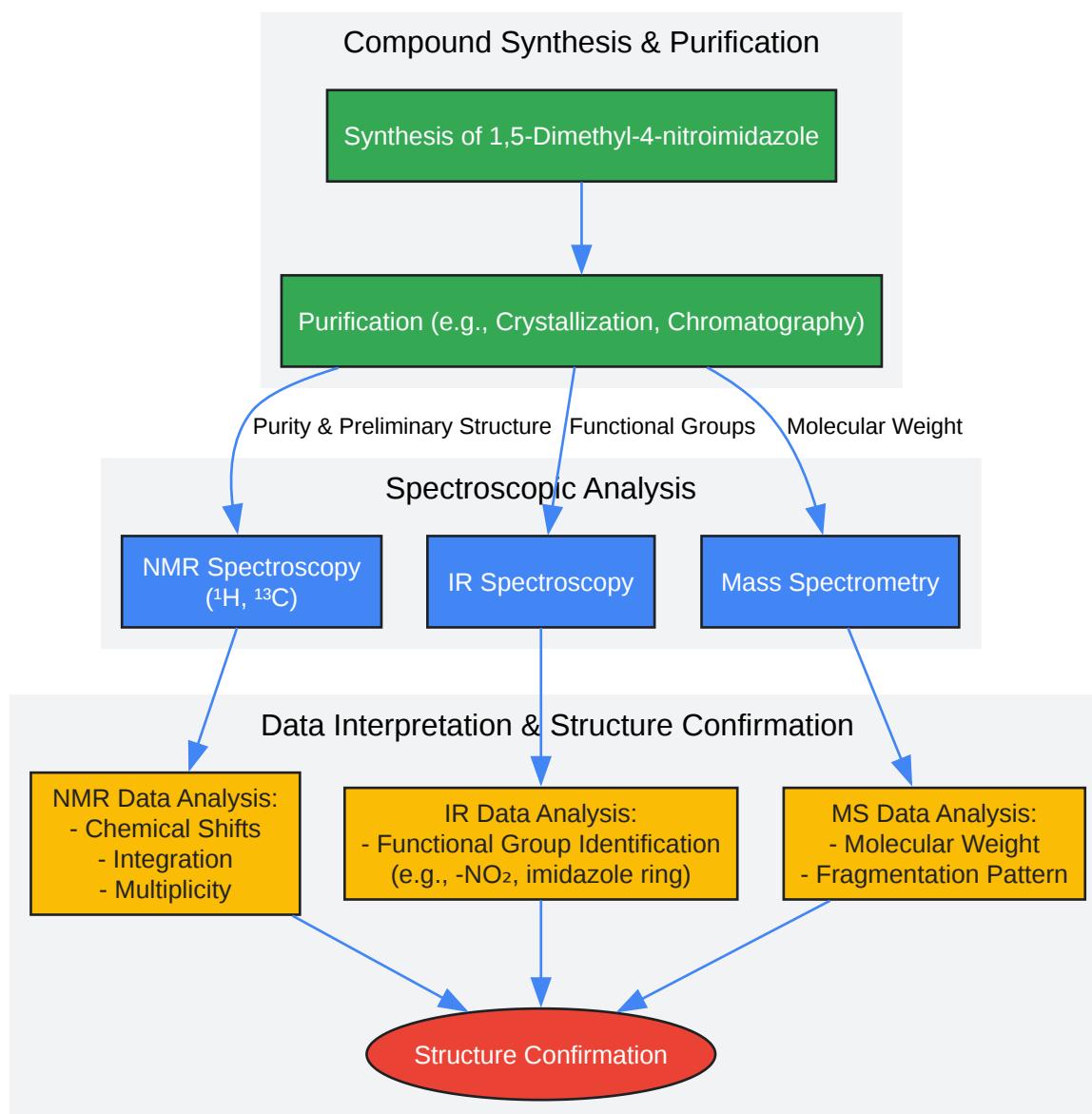
- Sample Preparation: Approximately 5-10 mg of **1,5-dimethyl-4-nitroimidazole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or Acetone- d_6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have overlapping signals with the analyte.
- Instrumentation: 1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H detection.
- 1H NMR Acquisition:
 - A standard single-pulse experiment is used.
 - The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
- The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is placed in the beam path, and the spectrum is acquired.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} . The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)


- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the

range of 1-10 $\mu\text{g/mL}$.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition:
 - Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This method often leads to extensive fragmentation, providing structural information.
 - Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a low flow rate. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules $[\text{M}+\text{H}]^+$ or other adducts. This is a "soft" ionization technique that typically keeps the molecular ion intact.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **1,5-dimethyl-4-nitroimidazole**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361398#spectroscopic-data-for-1-5-dimethyl-4-nitroimidazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com